molecular formula C₁₈H₂₁D₄NO₇ B1163186 Retrorsine N-Oxide-D4

Retrorsine N-Oxide-D4

Cat. No.: B1163186
M. Wt: 371.42
Attention: For research use only. Not for human or veterinary use.
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Description

Retrorsine N-Oxide-D4 (CAS 15503-86-3; molecular formula C₁₈H₂₅NO₇) is a deuterated derivative of retrorsine N-oxide, a hepatotoxic pyrrolizidine alkaloid (PA) metabolite formed via cytochrome P450 (CYP)-mediated oxidation of retrorsine (C₁₈H₂₅NO₆; CAS 480-54-6) . The deuterium substitution (D4) at specific positions enhances its utility in pharmacokinetic and metabolic studies by enabling precise tracking via isotopic labeling, without significantly altering its chemical reactivity . Retrorsine N-oxide is a critical intermediate in PA toxicity, contributing to DNA adduct formation and liver damage through metabolic activation .

Properties

Molecular Formula

C₁₈H₂₁D₄NO₇

Molecular Weight

371.42

Synonyms

(3Z,5R,6S,14aR,14bR)-3-Ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-(hydroxymethyl)-5-methyl-[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione 12-Oxide-D4;  Isatidine-D4;  Retrorsine N-Oxide-D4;  12,18-Dihydroxy-senecionan-11,16-dion

Origin of Product

United States

Scientific Research Applications

Toxicological Studies

Retrorsine N-Oxide-D4 is primarily studied for its toxicological effects, particularly in relation to its metabolism and excretion pathways. Research indicates that the compound undergoes significant metabolic transformations in vivo, resulting in various urinary metabolites such as isatinecic acid and pyrrolic metabolites. A study conducted on rats demonstrated that the administration of this compound led to altered excretion patterns of these metabolites compared to retrorsine itself, suggesting distinct metabolic pathways .

The compound's toxicity profile has been linked to its potential carcinogenic effects. It has been classified under hazardous substances due to its acute toxicity and potential for organ damage upon repeated exposure . This highlights the importance of understanding its biological interactions and safety measures when handling the compound.

Analytical Applications

This compound plays a crucial role in analytical chemistry, particularly in the detection and quantification of pyrrolizidine alkaloids in various matrices such as food products (e.g., honey) and environmental samples. Analytical methods often involve converting this compound back to retrorsine for more straightforward detection using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

In pharmacology, this compound is investigated for its potential therapeutic effects alongside its toxicity. Studies have explored its interactions with biological systems, including its influence on liver function and cellular mechanisms. The compound's ability to form reactive metabolites raises concerns about its safety profile but also points to possible avenues for drug development if properly managed .

Case Studies

  • Metabolic Pathway Analysis : A study examined the metabolic fate of this compound in rats, revealing insights into how this compound is processed in biological systems. The findings indicated that pre-treatment with certain chemicals could alter metabolite excretion patterns, suggesting potential strategies for mitigating toxicity .
  • Detection in Honey Samples : Research conducted as part of a proficiency test highlighted the effectiveness of various analytical methods for detecting this compound in honey. The study underscored the importance of method validation for ensuring food safety standards are met .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Retrorsine vs. Retrorsine N-Oxide-D4

Parameter Retrorsine This compound
Molecular Weight 351.40 g/mol 367.40 g/mol (base compound)
Metabolic Pathway Converted to DHP and N-oxide via CYP3A Deuterated form of N-oxide; metabolized similarly but with isotopic tracing
Toxicity Forms DNA adducts in liver Likely retains genotoxicity but with altered pharmacokinetics
Bioavailability 78% intestinal absorption; 60% unbound in plasma Deuterium may reduce metabolic rate (isotope effect)

Key Findings :

  • Retrorsine N-oxide is a major metabolite of retrorsine, formed via hepatic CYP3A enzymes. Its formation is inhibited by 30% in the presence of the CYP3A inhibitor TAO .
  • The D4 label allows differentiation from endogenous metabolites in analytical assays, such as HPLC and NMR, without disrupting biological activity .

Comparison with Other PA N-Oxides

Senecionine N-Oxide
  • Metabolism : Senecionine N-oxide undergoes reductive activation in the gut to form toxic pyrrolic derivatives, similar to retrorsine N-oxide .
  • Toxicokinetics : this compound exhibits higher hepatic clearance in rats (4-fold vs. mice) , a trait shared with other PA N-oxides.
Isatidine (Rhamnetin)
  • Molecular Weight : 316.27 g/mol (C₁₆H₁₂O₇) .

Comparison with Deuterated Analogs

N-Nitrosodibenzylamine-d4
  • Structure : C₁₄H₁₄N₂O (230.3 g/mol) .
  • Use: Both are deuterated for tracking, but N-nitrosodibenzylamine-d4 is a nitroso compound with distinct carcinogenic mechanisms unrelated to PA toxicity .
4-Nitrotoluene-2,3,5,6-d4
  • Application : Used in environmental chemistry, contrasting with this compound’s focus on metabolic studies .

Research Implications and Toxicological Profiles

Metabolic Activation and DNA Adduct Formation

  • Retrorsine N-oxide is metabolized to dehydroretrorsine (DHP), a reactive pyrrolic intermediate that binds DNA, causing hepatotoxicity .
  • In vitro studies show dexamethasone-induced microsomes increase DHP formation by 1.7-fold, highlighting CYP3A’s role .

Species-Specific Toxicokinetics

  • Rodent Models : Rats exhibit 4-fold higher hepatic retrorsine clearance than mice . This compound’s deuterium substitution may modulate this clearance via kinetic isotope effects.
  • Benchmark Doses : Acute liver toxicity thresholds are 24.1–88.5 mg/kg (mice) and 79.9–104 mg/kg (rats) .

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